molecular formula C18H19N3O3S B292026 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

货号 B292026
分子量: 357.4 g/mol
InChI 键: PJOHFJIPTLMODC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用机制

BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis (programmed cell death) in cancer cells. 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to have other effects on the immune system. It can inhibit the production of cytokines such as interleukin-2 and interferon-gamma, which are involved in the immune response. 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been shown to inhibit the activation of T-cells and the proliferation of B-cells, which could have implications for the treatment of autoimmune diseases.

实验室实验的优点和局限性

One of the advantages of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is its potency and selectivity for BTK inhibition. It has been shown to be more potent than other BTK inhibitors such as ibrutinib and acalabrutinib. However, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been shown to have some limitations, such as its poor solubility and bioavailability. These issues may need to be addressed in future studies in order to optimize the use of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in the clinic.

未来方向

There are several future directions for the study of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide. One area of interest is the use of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide. Finally, the potential use of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in the treatment of autoimmune diseases such as rheumatoid arthritis or multiple sclerosis could be explored.

合成方法

The synthesis of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. According to this application, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide can be synthesized by reacting 4-oxo-4H-thieno[3,4-c]chromene-3-carboxylic acid with 4-methylpiperazine and N,N-dimethylformamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The resulting product can then be purified by standard methods such as column chromatography or recrystallization.

科学研究应用

2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells. In preclinical studies, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has demonstrated potent anti-tumor activity and has shown synergy with other anti-cancer agents such as rituximab and venetoclax.

属性

分子式

C18H19N3O3S

分子量

357.4 g/mol

IUPAC 名称

2-(4-methylpiperazin-1-yl)-N-(4-oxothieno[3,4-c]chromen-3-yl)acetamide

InChI

InChI=1S/C18H19N3O3S/c1-20-6-8-21(9-7-20)10-15(22)19-17-16-13(11-25-17)12-4-2-3-5-14(12)24-18(16)23/h2-5,11H,6-10H2,1H3,(H,19,22)

InChI 键

PJOHFJIPTLMODC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

规范 SMILES

CN1CCN(CC1)CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。